REACTION_CXSMILES
|
[CH:1]([OH:6])([OH:5])[CH2:2][CH2:3][CH3:4].[C:7]([OH:14])(=[O:13])[CH2:8][CH2:9][C:10]([OH:12])=[O:11]>>[C:10]([O-:12])(=[O:11])[CH2:9][CH2:4][CH2:3][CH2:2][C:1]([O-:6])=[O:5].[C:1]([OH:6])(=[O:5])[CH2:2][CH2:10][CH2:9][CH2:8][C:7]([OH:14])=[O:13]
|
Name
|
polybutylene succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O.C(CCC[*:2])[*:1]
|
Name
|
aliphatic polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polybutylene succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O.C(CCC[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |